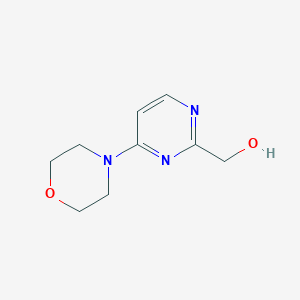

(4-Morpholinopyrimidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-morpholin-4-ylpyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-7-8-10-2-1-9(11-8)12-3-5-14-6-4-12/h1-2,13H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKKFIYVRQWMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558746 | |

| Record name | [4-(Morpholin-4-yl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118779-75-2 | |

| Record name | [4-(Morpholin-4-yl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Pyrimidine and Morpholine Scaffolds in Modern Organic Synthesis

The pyrimidine (B1678525) and morpholine (B109124) heterocycles are considered "privileged scaffolds" in medicinal chemistry and organic synthesis, owing to their prevalence in biologically active compounds and their versatile chemical properties.

The pyrimidine ring is a fundamental building block of nucleic acids (uracil, thymine, and cytosine), playing a crucial role in cellular metabolism and signaling. researchgate.net This inherent biological relevance has made it a cornerstone for the development of a wide range of pharmaceuticals. wjarr.comgsconlinepress.com Pyrimidine derivatives have demonstrated a vast pharmacological spectrum, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. wjarr.comijsat.org Several FDA-approved anticancer drugs, such as 5-fluorouracil (B62378) and capecitabine, feature a pyrimidine core, underscoring its importance in drug design. ijsat.org The pyrimidine skeleton can be readily modified at its 2, 4, 5, and 6 positions, allowing for the creation of structurally diverse libraries of compounds for screening. mdpi.com

Table 1: Key Features of Pyrimidine and Morpholine Scaffolds

| Feature | Pyrimidine Scaffold | Morpholine Scaffold |

|---|---|---|

| Core Structure | Six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. | Saturated six-membered heterocycle containing one nitrogen atom and one oxygen atom at positions 1 and 4. |

| Biological Significance | Core component of nucleobases (cytosine, thymine, uracil). researchgate.net | Present in numerous approved drugs. |

| Medicinal Applications | Anticancer, antiviral, antibacterial, anti-inflammatory. wjarr.comijsat.org | Contributes to diverse biological activities. frontiersin.orgnih.gov |

| Synthetic Utility | Readily functionalized at multiple positions (2, 4, 5, 6). mdpi.com | Improves pharmacokinetic properties (e.g., solubility, metabolic stability). frontiersin.org |

| Key Property | Ability to mimic nucleic acids, form hydrogen bonds, and engage in π-π stacking. ijsat.org | Weakly basic, can modulate molecular electronics. frontiersin.orgnih.gov |

Significance of Heterocyclic Alcohols in Contemporary Chemical Transformations

Heterocyclic alcohols, which feature a hydroxyl (-OH) group attached to a heterocyclic ring system, are crucial intermediates in organic synthesis. The alcohol functionality serves as a versatile chemical handle for a wide array of transformations, making these compounds valuable starting materials for constructing more complex molecular architectures.

In recent years, there has been significant attention on using alcohols as sustainable reagents for the synthesis of N-heterocycles through catalytic borrowing hydrogen and acceptorless dehydrogenative coupling (ADC) reactions. researchgate.netresearchgate.net These methods are highly atom-efficient and environmentally benign, often producing only water or hydrogen gas as byproducts. researchgate.net The initial step in these transformations is typically the oxidation of the alcohol to a corresponding aldehyde or ketone. researchgate.netnih.gov This in-situ-generated carbonyl compound can then react with other nucleophiles to build the target heterocyclic ring. researchgate.netresearchgate.net

The presence of an alcohol group on a pre-formed heterocycle like (4-Morpholinopyrimidin-2-yl)methanol opens up numerous possibilities for late-stage functionalization. nih.gov This is a powerful strategy in drug discovery, allowing for the rapid diversification of a core scaffold to explore structure-activity relationships (SAR). The primary alcohol of this compound can be oxidized to an aldehyde for subsequent reactions, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions to attach various other fragments to the pyrimidine (B1678525) core.

Identification of Academic Research Gaps and Future Directions for 4 Morpholinopyrimidin 2 Yl Methanol

Strategies for the Direct Synthesis of this compound

The direct synthesis of this compound can be approached through several strategic pathways. A common method involves the sequential functionalization of a pre-formed pyrimidine ring, typically starting from readily available di- or tri-chlorinated pyrimidines. This approach leverages the differential reactivity of the halogen substituents on the electron-deficient pyrimidine core. An alternative strategy involves constructing the pyrimidine ring from acyclic precursors that already contain the necessary carbon and nitrogen fragments, a method often employed in large-scale manufacturing processes. researchgate.netbu.edu.eg

Mechanistic Insights into Primary Synthetic Routes

The most prevalent synthetic routes hinge on the principles of nucleophilic aromatic substitution (SNAr) followed by the introduction or unmasking of the hydroxymethyl group. A typical sequence commences with a di- or tri-substituted pyrimidine, such as 2,4-dichloropyrimidine (B19661).

The mechanism of the first step, the introduction of the morpholine moiety, is a classic SNAr reaction. The pyrimidine ring is highly electron-deficient, particularly at the 2-, 4-, and 6-positions, making it susceptible to attack by nucleophiles. stackexchange.com When 2,4-dichloropyrimidine reacts with morpholine, the substitution occurs preferentially at the C-4 position. stackexchange.com This regioselectivity is governed by the superior stability of the Meisenheimer intermediate formed during C-4 attack, where the negative charge can be delocalized onto the adjacent ring nitrogen (N-3) and the para nitrogen (N-1). stackexchange.comstackexchange.com While attack at C-2 also allows for delocalization onto the adjacent nitrogens, the C-4 position is generally more reactive. stackexchange.comwuxiapptec.com

Once 4-morpholino-2-chloropyrimidine is formed, the C-2 hydroxymethyl group must be introduced. This can be achieved through several mechanistic pathways:

Metal-Halogen Exchange and Formylation: The 2-chloro substituent can be exchanged with an organometallic species, typically via reaction with an organolithium reagent like n-butyllithium at low temperatures. The resulting 2-lithiated pyrimidine is a potent nucleophile that can react with an electrophilic formaldehyde (B43269) source (e.g., paraformaldehyde) to form the desired alcohol upon aqueous workup.

Reduction of a Carbonyl Precursor: An alternative involves first converting the 2-chloro group into a carbonyl-containing functionality, such as an ester or an aldehyde. This can be done via palladium-catalyzed carbonylation (with CO and methanol) to form a methyl ester, or formylation. The resulting carbonyl group is then reduced to the primary alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. mdpi.com

Grignard Reagent Addition: While less direct for this specific target, Grignard reagents can be used to functionalize pyrimidine rings. For instance, a reaction of a 2-cyanopyrimidine (B83486) with a Grignard reagent can form a ketone, which upon reduction yields a secondary alcohol. nih.gov A pathway to the primary alcohol would involve a Grignard reagent reacting with a suitable C-2 electrophile followed by transformation into the hydroxymethyl group.

Catalytic Approaches in Hydroxymethylation of Pyrimidine Scaffolds

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While direct catalytic hydroxymethylation of a C-H bond at the 2-position of the 4-morpholinopyrimidine is challenging, catalytic methods are instrumental in creating the necessary precursors.

Palladium-catalyzed cross-coupling reactions are a powerful tool for functionalizing halopyrimidines. For instance, a 2-chloropyrimidine (B141910) derivative can undergo a palladium-catalyzed formylation or carboxylation reaction. These reactions introduce the required carbonyl group at the C-2 position, which is then readily reduced to the hydroxymethyl group in a subsequent step.

Furthermore, novel multicomponent reactions catalyzed by transition metals offer innovative routes to highly substituted pyrimidines. An iridium-catalyzed synthesis has been reported that constructs the pyrimidine ring from amidines and multiple alcohol components, liberating hydrogen and water as byproducts. acs.org While this method builds the core scaffold rather than directly performing the hydroxymethylation, it represents a sustainable and efficient strategy for accessing complex pyrimidine building blocks that could be further elaborated.

| Catalytic Approach | Precursor | Key Transformation | Catalyst Example | Product |

| Palladium-Catalyzed Carbonylation | 2-Chloro-4-morpholinopyrimidine | C-Cl → C-CO₂Me | Pd(OAc)₂, dppf | Methyl 4-morpholinopyrimidine-2-carboxylate |

| Iridium-Catalyzed MCR | Amidines, Alcohols | Ring formation | PN₅P-Ir-pincer complex acs.org | Substituted Pyrimidine Core |

| Zinc-Catalyzed Annulation | Enamidines, Orthoesters | [5+1] Annulation | ZnBr₂ mdpi.com | Polysubstituted Pyrimidine |

Process Optimization for Enhanced Synthetic Accessibility and Yield

Key areas for optimization include:

Solvent Selection: The choice of solvent can dramatically impact reaction rates, selectivity, and ease of product isolation. In the reported improvement, optimizing the reaction solvent for an early intermediate and the crystallization solvent for a later one were critical steps. researchgate.net

Reagent Choice: Switching from one base or hydrolyzing agent to another can improve yield and purity. For example, using a sodium hydroxide (B78521) solution in an ethanol/water mixture for a hydrolysis step proved more efficient. researchgate.net

Purification Methods: Moving from chromatographic purification to crystallization is often essential for large-scale synthesis. Developing a robust crystallization procedure can significantly improve throughput and product purity.

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and reagent stoichiometry is fundamental to maximizing yield and minimizing the formation of byproducts.

| Optimization Parameter | Initial Process | Optimized Process | Impact on Yield | Reference |

| Solvent System | Suboptimal solvents for reaction and crystallization | Optimized solvents for specific steps | Improved reaction efficiency and product isolation | researchgate.net |

| Hydrolysis Conditions | Method not specified | Sodium hydroxide in ethanol/water | Cleaner conversion, higher purity | researchgate.net |

| Overall Yield | 55.3% | 77.1% | Significant increase in process efficiency | researchgate.net |

Diversification Strategies for this compound Derivatives

This compound serves not only as a synthetic target but also as a scaffold for the creation of diverse chemical libraries. Analogs are often synthesized to explore structure-activity relationships in drug discovery programs. Diversification can be achieved by modifying the existing functional groups or by direct functionalization of the pyrimidine ring.

Functionalization of the Pyrimidine Ring System

The pyrimidine ring within the parent molecule has two unsubstituted positions: C-5 and C-6. These sites offer opportunities for introducing additional functional groups.

C-5 Position: The C-5 position in a pyrimidine ring is the most susceptible to electrophilic aromatic substitution, analogous to the β-position in pyridine. wikipedia.org The presence of the electron-donating morpholino group at C-4 and the hydroxymethyl group at C-2 can further activate the C-5 position towards electrophiles. Standard electrophilic substitution reactions such as halogenation (using NBS or NCS), nitration, or Friedel-Crafts-type reactions can be employed to introduce a variety of substituents at this site. researchgate.net

C-6 Position: The C-6 position is electron-deficient and more susceptible to nucleophilic attack, especially if a leaving group is present. Direct C-H functionalization at this position is more challenging but can be achieved using modern organometallic methods. For example, pyrimidine cores can act as directing groups in ruthenium-catalyzed C-H arylation reactions, providing a pathway to install aryl groups at specific C-H bonds. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is the most powerful and widely used method for functionalizing the pyrimidine core, particularly when starting from halogenated precursors. researchgate.net The electron-deficient nature of the ring facilitates the displacement of leaving groups, such as halides, at the C-2, C-4, and C-6 positions by a wide range of nucleophiles. wikipedia.org

The regioselectivity of SNAr on polysubstituted pyrimidines is a critical consideration. In 2,4-dichloropyrimidine, nucleophilic attack occurs preferentially at C-4. stackexchange.comwuxiapptec.com However, this selectivity is not absolute and can be influenced by the steric and electronic properties of other substituents on the ring, as well as the nature of the nucleophile. wuxiapptec.comwuxiapptec.com

| Pyrimidine Substrate | C-6 Substituent | Nucleophile | Major Product | Rationale | Reference |

| 2,4-Dichloropyrimidine | -H | Amine | C-4 Substitution | Higher LUMO coefficient at C-4; more stable Meisenheimer intermediate | stackexchange.comwuxiapptec.com |

| 2,4-Dichloro-6-methoxypyrimidine | -OMe (EDG) | Amine | C-2 Substitution | EDG at C-6 reverses normal selectivity | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | N/A | Alkoxide | C-2 Substitution | H-bond between MeSO₂ and nucleophile directs attack to C-2 | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | N/A | Amine | C-4 Substitution | No directing H-bond; intrinsic C-4 reactivity dominates | wuxiapptec.com |

This tunable reactivity allows for the strategic and sequential introduction of different substituents. For instance, one could begin with 2,4,6-trichloropyrimidine. The first nucleophile would predominantly react at the C-4 position. By carefully selecting the next nucleophile and controlling reaction conditions, a second, different substituent could be introduced at the C-6 position. Finally, the remaining 2-chloro group could be converted to the hydroxymethyl moiety, yielding a highly diversified, tri-substituted pyrimidine analog. This sequential SNAr approach provides a robust and flexible strategy for creating libraries of complex this compound derivatives. researchgate.net

Cross-Coupling Reactions for Peripheral Modifications (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the peripheral modification of heterocyclic scaffolds, including pyrimidines. mdpi.comignited.in The Suzuki-Miyaura reaction, in particular, is widely employed for the formation of carbon-carbon bonds, enabling the introduction of a diverse range of aryl and heteroaryl substituents onto the pyrimidine core. mdpi.comrsc.org This methodology is highly valued in medicinal chemistry for its versatility and functional group tolerance. ignited.in

For analogs of this compound, the Suzuki-Miyaura reaction can be strategically applied to a halogenated pyrimidine precursor. For instance, a 5-bromo-4-morpholinopyrimidin-2-yl)methanol derivative could be coupled with various aryl or heteroaryl boronic acids to generate a library of peripherally modified compounds. rsc.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄), and a suitable solvent like 1,4-dioxane. rsc.org The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate a broad substrate scope, including electron-rich and electron-deficient boronic acids. rsc.orgwikipedia.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | rsc.org |

| Pd₂(dba)₃ | S-Phos | K₃PO₄ | THF | 50 | Excellent | wikipedia.org |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | Reflux | Good | nih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Pyrimidine Scaffolds.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions such as Heck, Sonogashira, and Negishi couplings can also be envisioned for the peripheral functionalization of the pyrimidine ring, further expanding the accessible chemical space. mdpi.com

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of substituted pyrimidines is crucial for the synthesis of well-defined analogs. Direct C-H bond activation has emerged as a powerful strategy to introduce substituents at specific positions on the pyrimidine ring, often guided by the electronic nature of the existing groups or through the use of directing groups. nih.govdigitellinc.com

The morpholino and hydroxymethyl groups on the this compound scaffold can influence the regioselectivity of electrophilic or metal-catalyzed C-H functionalization. The nitrogen atom of the pyrimidine ring can act as a directing group, facilitating ortho-C-H activation. nih.gov For instance, pyrimidine-directed, metal-free C-H borylation has been demonstrated for 2-pyrimidylanilines, suggesting that similar strategies could be applied to the target scaffold. nih.gov

| Reaction Type | Reagent/Catalyst | Position Functionalized | Directing Group | Reference |

| C-H Arylation | Pd(OAc)₂ | C5 of Uracil | N-oxide | nih.gov |

| C-H Borylation | BBr₃ | ortho to pyrimidine | Pyrimidine-N | nih.gov |

| C-H Alkenylation | Pd(OAc)₂ | C8 of Adenine | N/A | nih.gov |

| C-H Arylation | Pd catalyst | C4 of Indole | Pivaloyl | researchgate.net |

Table 2: Examples of Regioselective C-H Functionalization on N-Heterocycles.

Furthermore, the inherent electronic properties of the pyrimidine ring, with its electron-deficient nature, can direct nucleophilic attack to specific positions, particularly in the absence of strongly activating or directing groups. wikipedia.org The strategic use of organolithium reagents has been shown to achieve highly regioselective substitution on dichloropyrimidine derivatives, favoring the C-4 position. wikipedia.org Such approaches could be adapted for the regioselective introduction of functional groups onto a suitably pre-functionalized pyrimidine core.

Modification of the Morpholine Heterocycle

The morpholine moiety is a prevalent scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties of drug candidates. nih.govsci-hub.se Modification of the morpholine ring in this compound analogs can be achieved through several synthetic strategies.

One approach involves the synthesis of the target pyrimidine with a pre-functionalized morpholine derivative. A variety of substituted morpholines can be prepared and subsequently coupled to a suitable pyrimidine precursor, such as a 4-chloropyrimidine. frontiersin.org This allows for the introduction of diverse substituents on the morpholine ring, enabling the exploration of structure-activity relationships. For instance, pyrimidine-morpholine hybrids have been synthesized by reacting a benzylated chloropyrimidine with morpholine under basic conditions. frontiersin.org

Alternatively, direct functionalization of the morpholine ring after its attachment to the pyrimidine core could be explored, although this can be more challenging. Strategies for the functionalization of saturated heterocycles could potentially be applied. The synthesis of morpholine-containing compounds can also be achieved from primary amines using reagents like 2-chloroethanol, offering another route to introduce diversity. researchgate.net

Transformations Involving the Methanol Moiety

The primary alcohol of the methanol moiety in this compound offers a versatile handle for a range of chemical transformations, allowing for the introduction of various functional groups and the modulation of the compound's physicochemical properties. Standard organic transformations can be applied to this functional group.

| Transformation | Reagents and Conditions | Product Functional Group |

| Oxidation | PCC, CH₂Cl₂ | Aldehyde |

| DMP, CH₂Cl₂ | Aldehyde | |

| Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | |

| Esterification | Acyl chloride, pyridine | Ester |

| Carboxylic acid, DCC, DMAP | Ester | |

| Etherification | NaH, Alkyl halide (e.g., CH₃I) | Ether |

| Azide (B81097) Substitution | DPPA, DBU | Azide |

| Halogenation | SOCl₂, pyridine | Chloride |

Table 3: Potential Transformations of the Methanol Moiety.

Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. Mild conditions with reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would favor the formation of the aldehyde, while stronger oxidizing agents like Jones reagent would lead to the carboxylic acid. The resulting aldehyde or carboxylic acid can then serve as a key intermediate for further derivatization, such as reductive amination or amide bond formation, respectively.

Esterification and etherification reactions provide straightforward methods to introduce a variety of substituents. Reaction with acyl chlorides or carboxylic acids under standard coupling conditions affords esters, while treatment with a base and an alkyl halide yields ethers. Furthermore, the hydroxyl group can be converted to other functionalities, such as an azide via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA), or a halide using reagents like thionyl chloride.

Multicomponent Reactions Incorporating Pyrimidine-Morpholine Units

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs are well-suited for the synthesis of pyrimidine-containing scaffolds.

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize functionalized pyrimidines that could serve as precursors to this compound analogs. A modified, four-component Biginelli reaction has been developed to generate C-2 functionalized dihydropyrimidines, which could be further elaborated. nih.govbiomedres.us

The Ugi and Passerini reactions are other prominent MCRs that are highly valuable for generating chemical libraries. nih.govresearchgate.netnih.govyoutube.comorganic-chemistry.org The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govyoutube.com By carefully selecting the starting materials, it is conceivable to design a Ugi reaction that incorporates a pyrimidine-morpholine fragment. For example, a pyrimidine-containing aldehyde or amine could be used as one of the components.

| Multicomponent Reaction | Key Reactants | Resulting Scaffold | Potential for Pyrimidine-Morpholine Analogs | Reference |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Synthesis of pyrimidine core for further functionalization. | wikipedia.orgmdpi.com |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Incorporation of a pyrimidine-morpholine containing component. | nih.govyoutube.com |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Less direct for this scaffold, but useful for functionalized building blocks. | researchgate.netorganic-chemistry.org |

Table 4: Application of Multicomponent Reactions in the Synthesis of Heterocycles.

These MCR strategies offer a highly efficient approach to generate structural diversity around the pyrimidine-morpholine core, which is particularly advantageous in the context of drug discovery and the exploration of structure-activity relationships.

Deconstruction-Reconstruction Methodologies for Pyrimidine Scaffolds

A novel and powerful strategy for the diversification of complex molecules containing a pyrimidine ring is the deconstruction-reconstruction approach. nih.govdigitellinc.comresearchgate.netnih.gov This methodology involves the chemical transformation of the pyrimidine ring into a more reactive intermediate, which can then be used in a variety of cyclization reactions to generate new, functionalized pyrimidines or even different heterocyclic systems. nih.gov

The process typically begins with the activation of the pyrimidine ring, for example, by forming an N-arylpyrimidinium salt. This activated intermediate can then undergo ring-opening to form a three-carbon iminoenamine building block. nih.govresearchgate.net This versatile intermediate can then be "reconstructed" by reacting it with various nucleophiles to form a diverse array of heterocycles. For instance, reaction with ureas, thioureas, or amidines can regenerate a pyrimidine ring with different substituents at the 2-position. nih.gov Furthermore, reaction with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazoles or 1,2-oxazoles, respectively. nih.govresearchgate.net

This strategy allows for the late-stage modification of complex pyrimidine-containing molecules, providing access to analogs that would be difficult to synthesize through traditional de novo methods. nih.govnih.gov This approach is particularly valuable for structure-activity relationship studies, as it enables the rapid generation of a diverse library of compounds from a common advanced intermediate. researchgate.net

Rearrangement Reactions in the Synthesis of Derivatives

Rearrangement reactions offer another avenue for the structural modification and diversification of pyrimidine derivatives. The Dimroth rearrangement is a well-known example of such a transformation within nitrogen-containing heterocycles, including pyrimidines. ignited.inwikipedia.org This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org In the context of pyrimidines, certain 1-alkyl-2-iminopyrimidines can undergo a Dimroth rearrangement, which typically proceeds through the addition of water, followed by ring-opening to an aminoaldehyde intermediate, and subsequent ring-closure. wikipedia.org

The Dimroth rearrangement can be a powerful tool for skeletal editing of the pyrimidine core. chinesechemsoc.orgchinesechemsoc.org For instance, a one-pot, two-step process has been developed for the conversion of pyrimidines into pyridines, which involves the initial activation of the pyrimidine followed by a nucleophilic addition and a Dimroth-type rearrangement. chinesechemsoc.orgchinesechemsoc.org The rate of the Dimroth rearrangement can be influenced by substituents on the pyrimidine ring. rsc.orgrsc.org

Another relevant reaction is the aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl group to form an imine. wikipedia.orgchem-station.com This reaction can be applied in an intramolecular fashion for the synthesis of N-heterocyclic compounds. wikipedia.org For example, a suitably functionalized pyrimidine derivative could be designed to undergo an intramolecular aza-Wittig reaction, leading to the formation of a fused heterocyclic system. researchgate.neteurekaselect.com This approach provides a pathway to novel, complex scaffolds derived from a pyrimidine starting material.

Stereochemical Control in the Synthesis of Chiral Analogs

While this compound itself is an achiral molecule, the introduction of stereocenters into its structure would give rise to chiral analogs with potentially distinct biological properties. The principles of asymmetric synthesis can be applied to control the stereochemical outcome of such syntheses, yielding enantiomerically enriched or pure compounds. Chiral analogs of this compound could be envisaged through several structural modifications, primarily by introducing chirality into the morpholine ring or by creating a stereogenic center on a substituent of the pyrimidine core.

One effective strategy for the synthesis of chiral analogs involves the use of enantiomerically pure morpholine precursors. The asymmetric hydrogenation of unsaturated morpholines, for instance, has been demonstrated as a powerful method for producing 2-substituted chiral morpholines with high enantioselectivity. rsc.orgresearchgate.netnih.gov This approach typically employs a bisphosphine-rhodium catalyst to achieve excellent yields and enantiomeric excesses of up to 99%. rsc.orgresearchgate.netnih.gov By utilizing a pre-synthesized chiral morpholine derivative, a stereocenter can be incorporated into the final molecule.

Another avenue for introducing chirality is through the asymmetric synthesis of the pyrimidine ring itself or its substituents. Catalytic asymmetric synthesis provides a direct route to chiral heterocyclic alcohols and amines. rsc.orgru.nl For example, the catalytic asymmetric vinylation of aldehydes can produce chiral allylic alcohols, which could then be further elaborated to introduce a stereogenic center adjacent to the pyrimidine ring. nih.gov

Furthermore, the development of chiral pyrimidine-containing molecules has been advanced through methods like enantioselective intermolecular cyclopropanation. acs.orgnih.gov While not directly applicable to the synthesis of this compound, these methods highlight the feasibility of creating complex chiral structures based on the pyrimidine scaffold.

The following table summarizes potential strategies for the stereochemical control in the synthesis of chiral analogs of this compound:

| Strategy | Description | Key Features |

| Chiral Morpholine Precursors | Utilization of enantiomerically pure morpholine derivatives in the synthesis. | Relies on the availability of chiral starting materials. |

| Asymmetric Hydrogenation | Catalytic asymmetric hydrogenation of a dehydromorpholine precursor to establish a stereocenter. | High enantioselectivities (up to 99% ee) achievable with suitable catalysts (e.g., Rh-bisphosphine complexes). rsc.orgresearchgate.netnih.gov |

| Catalytic Asymmetric Synthesis | Direct asymmetric synthesis of a chiral substituent on the pyrimidine ring. | Can create stereocenters at various positions depending on the chosen reaction. |

| Organocatalysis | Use of small chiral organic molecules to catalyze the enantioselective formation of a C-C or C-heteroatom bond. | Offers a metal-free alternative for asymmetric synthesis. |

The choice of a specific strategy would depend on the desired location of the stereocenter and the availability of starting materials and catalysts. The successful application of these advanced methodologies would enable the synthesis of a diverse range of chiral analogs of this compound for further investigation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of a compound in solution. For this compound, a combination of 1D and 2D NMR experiments would be required for full structural assignment.

Detailed ¹H and ¹³C NMR Assignments and Structural Confirmation

¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms in the molecule. The expected signals would correspond to the protons on the pyrimidine ring, the morpholine ring, the methylene (B1212753) bridge of the methanol group, and the hydroxyl proton. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal would provide crucial information about the electronic environment and the number of protons in each unique position.

Hypothetical ¹H and ¹³C NMR Data Table This table is for illustrative purposes only and is not based on experimental data.

| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine H-5 | Expected | Expected |

| Pyrimidine H-6 | Expected | Expected |

| CH₂OH | Expected | Expected |

| OH | Expected | - |

| Morpholine H-3', H-5' | Expected | Expected |

| Morpholine H-2', H-6' | Expected | Expected |

| Pyrimidine C-2 | - | Expected |

| Pyrimidine C-4 | - | Expected |

| Pyrimidine C-5 | Expected | Expected |

Application of 2D NMR Techniques for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, various 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons, for instance, within the pyrimidine ring and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be vital for establishing the connectivity between the different fragments of the molecule, such as linking the methanol group to the pyrimidine ring at the C-2 position and the morpholine ring to the pyrimidine ring at the C-4 position.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR studies could be relevant for investigating the conformational dynamics of the morpholine ring, which typically undergoes a chair-to-chair interconversion. By acquiring NMR spectra at different temperatures, it might be possible to observe the coalescence of signals and calculate the energy barrier for this conformational change. However, no such studies have been reported for this specific compound.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be employed to determine the precise molecular mass of this compound. This would provide experimental confirmation of its elemental composition, C₉H₁₃N₃O₂ (calculated molecular weight: 195.1008 g/mol ).

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecular ion [M+H]⁺, the resulting product ions would provide valuable structural information, confirming the connectivity of the morpholine, pyrimidine, and methanol moieties.

Hypothetical Mass Spectrometry Data Table This table is for illustrative purposes only and is not based on experimental data.

| Technique | Ion Mode | m/z [M+H]⁺ (Calculated) | m/z [M+H]⁺ (Found) | Key Fragment Ions (m/z) |

|---|

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Fourier-Transform Infrared (FT-IR) Spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule. Key expected absorption bands would include:

A broad O-H stretching band for the hydroxyl group.

C-H stretching bands for the aliphatic (morpholine, methylene) and aromatic (pyrimidine) protons.

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

C-O stretching bands for the alcohol and the ether linkages in the morpholine ring.

C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy , with the compound dissolved in a suitable solvent like methanol or ethanol, would reveal information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic heterocycle, is expected to exhibit characteristic π → π* transitions. The position of the maximum absorbance (λmax) would provide insight into the electronic structure of the conjugated system.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also unequivocally confirm the connectivity of the atoms and reveal the conformation of the morpholine ring (e.g., chair conformation). Furthermore, the analysis of the crystal packing would identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine and morpholine rings, which govern the supramolecular architecture. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Determination of Absolute Configuration and Solid-State Molecular Structure

A definitive determination of the absolute configuration and a detailed description of the solid-state molecular structure of this compound would require single-crystal X-ray diffraction analysis. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, elucidating the three-dimensional arrangement of atoms within the crystal lattice. The resulting crystallographic data, including unit cell parameters and space group, would be essential for a complete structural characterization. Without experimental data, any discussion on these aspects would be purely speculative.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of significant intermolecular contact. The corresponding 2D fingerprint plots provide a quantitative breakdown of the different types of atomic contacts (e.g., H···H, O···H, N···H), offering insights into the relative contributions of various interactions to the crystal packing. The generation of these surfaces and plots is entirely dependent on the availability of crystallographic information files (.cif), which are not available for this compound.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is influenced by the energetic balance between intramolecular forces and the stabilizing effects of intermolecular packing. For this compound, a key conformational feature would be the orientation of the morpholine ring relative to the pyrimidine ring and the conformation of the hydroxymethyl group. Single-crystal X-ray diffraction data would provide the precise torsion angles that define the molecule's conformation in the crystalline environment. In the absence of such data, a detailed conformational analysis is not possible.

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules from first principles. nih.gov These methods solve the electronic Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about molecular structure and behavior without the need for empirical parameters. For this compound, such calculations are instrumental in understanding its intrinsic chemical nature.

The electronic structure dictates the molecule's stability, reactivity, and physical properties. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G*, can be employed to optimize the molecule's geometry and compute its electronic characteristics.

Electronic Structure and Charge Distribution: The calculation of the molecular electrostatic potential (MEP) map reveals the charge distribution across the molecule. In this compound, regions of negative potential (red/yellow) are expected around the electronegative nitrogen atoms of the pyrimidine ring, the oxygen atom of the morpholine ring, and the hydroxyl group. These sites represent likely centers for electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms, particularly the hydroxyl proton, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests high polarizability and a greater propensity for chemical reactions.

For this compound, the HOMO is likely localized on the electron-rich morpholine and pyrimidine rings, while the LUMO may be distributed over the pyrimidine ring system. This distribution suggests that the molecule can engage in reactions with both electrophiles (at the HOMO sites) and nucleophiles (at the LUMO sites).

| Parameter | Hypothetical Calculated Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 3.8 D | Measure of the net molecular polarity |

| Electron Affinity | 1.1 eV | Energy released when an electron is added |

| Ionization Potential | 6.4 eV | Energy required to remove an electron |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Quantum chemical calculations are indispensable for mapping out reaction pathways. By locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants and products, the activation energy (energy barrier) can be determined. This information is vital for understanding reaction kinetics.

For instance, a hypothetical oxidation of the primary alcohol in this compound to the corresponding aldehyde could be studied. Computational methods would be used to:

Optimize the geometries of the reactant, the oxidizing agent, the transition state complex, and the final products.

Perform a frequency calculation at the optimized geometries to confirm that the reactants and products are energy minima (no imaginary frequencies) and the TS is a first-order saddle point (one imaginary frequency).

Calculate the zero-point vibrational energies (ZPVE) to correct the electronic energies and obtain a more accurate reaction energy profile.

The imaginary frequency at the transition state corresponds to the vibrational mode of the bond being formed or broken during the reaction, such as the transfer of a hydride from the carbon to the oxidant.

| Species | Hypothetical Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Oxidant |

| Transition State | +25.5 | Highest energy point on the reaction pathway |

| Products | -15.0 | Corresponding Aldehyde + Reduced Oxidant |

| Activation Energy (Forward) | +25.5 | Energy barrier for the oxidation reaction |

| Reaction Enthalpy | -15.0 | Overall energy change of the reaction |

Note: The data in this table is illustrative and provides a hypothetical energy profile for an oxidation reaction.

Computational chemistry allows for the accurate prediction of spectroscopic data, which is crucial for structure verification and characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is widely used to predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such predictions can help assign experimental spectra, especially for complex molecules. mdpi.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrimidine H (position 5) | 6.85 | 108.2 |

| Pyrimidine H (position 6) | 8.20 | 158.5 |

| Methanol CH₂ | 4.55 | 65.1 |

| Methanol OH | 5.10 | - |

| Morpholine CH₂ (N-adj) | 3.75 | 44.3 |

| Morpholine CH₂ (O-adj) | 3.90 | 66.8 |

| Pyrimidine C2 | - | 162.4 |

| Pyrimidine C4 | - | 161.7 |

Note: This table contains hypothetical NMR chemical shift values predicted by computational methods.

Vibrational Frequencies: The calculation of vibrational frequencies via DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The resulting frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. These calculations help in assigning specific vibrational modes to observed spectral bands. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | 3450 | Hydroxyl group stretching |

| C-H Stretch (Aromatic) | 3080 | Pyrimidine C-H stretching |

| C-H Stretch (Aliphatic) | 2950-2850 | Methanol and Morpholine C-H stretching |

| C=N/C=C Stretch | 1600-1550 | Pyrimidine ring stretching vibrations |

| C-O Stretch (Alcohol) | 1050 | Methanol C-O stretching |

Note: This table presents hypothetical vibrational frequencies calculated for key functional groups.

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial for determining molecular conformation and crystal packing. nih.gov Methods like Hirshfeld surface analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these weak interactions.

In this compound, potential intramolecular hydrogen bonds could exist between the hydroxyl proton and the nitrogen atom of the pyrimidine ring or the oxygen of the morpholine ring. Intermolecularly, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates in the solid state or in solution.

| Interaction Type | Description |

| Intramolecular H-Bond | Possible interaction between the -OH group and a ring nitrogen. |

| Intermolecular H-Bond | Strong interaction where the -OH group acts as a donor to an acceptor atom (N or O) on an adjacent molecule. |

| C-H···O/N Interactions | Weak hydrogen bonds involving C-H groups as donors. |

| van der Waals Forces | Dispersive forces contributing to overall molecular packing and stability. |

Note: This table summarizes the types of non-covalent interactions expected within the molecular structure.

Molecular Modeling and Simulations

While quantum mechanics provides highly accurate data, it is computationally expensive. Molecular modeling and simulations, often using force fields, allow for the study of larger systems and longer timescales, providing insights into dynamic processes and conformational preferences.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key torsions include the bond between the pyrimidine ring and the methanol group, and the bond between the pyrimidine ring and the morpholine nitrogen.

| Conformer | Dihedral Angle (N4-C4-C2-C_methanol) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° | 0.00 |

| 2 | 60° | +2.5 |

| 3 | -60° | +2.8 |

| 4 | 0° | +5.1 (Transition State) |

Note: This table presents hypothetical data from a potential energy surface scan around a key rotatable bond, illustrating the relative stability of different conformers.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of this compound are intrinsically linked to its environment. Computational chemistry provides powerful tools to simulate how different solvents influence the molecule's three-dimensional structure and energetics. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are often employed to model these interactions. jchemrev.comijcce.ac.ir

Solvent effects are typically modeled using approaches like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. jchemrev.com This method allows for the calculation of the molecule's properties in various environments, from nonpolar solvents like cyclohexane (B81311) to polar solvents such as water or dimethyl sulfoxide (B87167) (DMSO).

For this compound, the polarity of the solvent is expected to have a significant impact on its preferred conformation. The molecule possesses several polar features: the nitrogen atoms of the pyrimidine ring, the oxygen and nitrogen atoms of the morpholine ring, and the hydroxyl group of the methanol substituent.

In Nonpolar Solvents (e.g., Chloroform (B151607), Cyclohexane): In a nonpolar environment, the molecule may adopt a more compact conformation. Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and a nitrogen atom on the pyrimidine or morpholine ring could become more favorable, as there is no competition from polar solvent molecules. The stability in nonpolar solvents would be dictated more by weaker van der Waals forces.

Computational studies on related pyrimidine derivatives have shown that geometric parameters like bond lengths and angles, as well as thermodynamic properties like Gibbs free energy, can be significantly influenced by the solvent model used. jchemrev.com Theoretical investigations into the excited-state behaviors of similar molecules also confirm that solvent polarity can regulate photo-induced properties and reaction mechanisms. mdpi.comresearchgate.net Therefore, a thorough computational analysis of this compound would involve optimizing its geometry in various solvent continua to predict the most stable conformations and understand its behavior in different chemical environments.

In Silico Prediction of Molecular Descriptors and Properties

In silico methods are crucial for predicting molecular properties that provide insight into a compound's potential behavior and characteristics. These calculated values, known as molecular descriptors, are fundamental in computational chemistry and drug discovery.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a key predictor of a drug's transport properties, such as its ability to permeate cell membranes. A higher TPSA value generally corresponds to lower membrane permeability. TPSA is calculated based on the summation of surface contributions of polar fragments, avoiding the need for 3D conformational analysis.

Molar Refractivity (MR) is a calculated descriptor that relates to the volume of a molecule and its London dispersion forces. It is derived from the refractive index and molar volume and provides an estimate of the molecule's steric bulk and binding potential.

For this compound, these values are calculated using specialized software based on its chemical structure.

| Molecular Descriptor | Calculated Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | Value typically calculated via computational software | Predicts transport properties and membrane permeability. |

| Molar Refractivity | Value typically calculated via computational software | Relates to molecular volume, polarizability, and potential for intermolecular interactions. |

Rotatable Bonds: The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A high number of rotatable bonds is often associated with poor oral bioavailability. For this compound, the rotatable bonds are primarily the single bonds connecting the substituent groups to the pyrimidine ring and within the methanol side chain.

Aromaticity: The pyrimidine ring is a six-membered aromatic heterocycle, analogous to benzene (B151609), with two nitrogen atoms at positions 1 and 3. d-nb.info Its aromaticity confers significant thermodynamic stability. This stability is due to the delocalization of six π-electrons across the ring, which can be analyzed computationally through methods that assess magnetic criteria (like Nucleus-Independent Chemical Shift, NICS) or electron delocalization indices. The aromatic nature of the pyrimidine core is a defining feature of the molecule's electronic structure and reactivity.

| Structural Descriptor | Value | Significance |

|---|---|---|

| Number of Rotatable Bonds | Value typically calculated via computational software | Indicates molecular flexibility. |

| Aromaticity | Aromatic pyrimidine core | Confers high thermodynamic stability to the ring system. |

Synthetic Accessibility Scoring: The Synthetic Accessibility score (SAscore) is a computational metric that estimates how easily a molecule can be synthesized. ebi.ac.uknih.gov The score typically ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). mdpi.com The calculation is based on two main components: a fragment score and a complexity penalty. ebi.ac.uknih.gov The fragment score is derived from the frequency of occurrence of different molecular fragments in large databases of known molecules (like PubChem), reflecting the "historical" knowledge of chemical synthesis. ebi.ac.uk The complexity penalty accounts for complex structural features such as stereocenters, macrocycles, and non-standard ring fusions. ebi.ac.uk A low SAscore for this compound would suggest that its synthesis is likely straightforward using established chemical reactions.

Retrosynthetic Analysis: Retrosynthesis is a problem-solving technique used to plan an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. researchgate.net This process involves mentally "disconnecting" bonds in the target molecule to identify plausible precursors, known as synthons, and their real-world chemical equivalents.

A plausible retrosynthetic analysis for this compound involves two key disconnections:

C-N Bond Disconnection: The bond between the pyrimidine C4 carbon and the morpholine nitrogen is a logical point for disconnection. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the forward synthesis step. This disconnection yields two key precursors: morpholine and a pyrimidine ring activated for substitution, such as 2-(hydroxymethyl)-4-chloropyrimidine.

C-C Bond Disconnection / Functional Group Interconversion (FGI): The hydroxymethyl group at the C2 position can be traced back to a more stable or reactive functional group. An FGI approach suggests that the alcohol could be formed by the reduction of an aldehyde or a carboxylic acid ester at that position. This leads back to a precursor like 4-morpholinopyrimidine-2-carbaldehyde or a corresponding ester.

Combining these steps, a potential retrosynthetic pathway starts with a simple, substituted pyrimidine, which is then elaborated to form the final product.

Computational Studies on Pyrimidine Ring-Opening and Cyclization

While the aromatic pyrimidine ring is generally stable, it can undergo ring-opening reactions under specific conditions, a process of significant interest for chemical diversification. Computational studies, particularly using DFT, are invaluable for elucidating the complex mechanisms of these transformations. researchgate.net

Such studies typically involve mapping the potential energy surface of the reaction. This is achieved by calculating the Gibbs free energies of reactants, intermediates, transition states, and products. researchgate.net A common strategy to induce ring-opening involves the activation of the pyrimidine ring, for example, by forming a pyrimidinium salt, which makes it susceptible to nucleophilic attack. researchgate.net

A computational investigation of the ring-opening of a molecule like this compound would proceed through several steps:

Modeling Activation: The first step would model the reaction of the pyrimidine ring with an activating agent.

Simulating Nucleophilic Attack: The next step would calculate the energy barrier for a nucleophile to attack an electrophilic carbon on the activated ring (e.g., the C6 position).

Identifying Intermediates: The calculations would aim to identify the structure and stability of key intermediates, such as an aza-Zincke imine intermediate that may form following the initial nucleophilic attack. researchgate.net

Mapping the Ring-Opening Pathway: Finally, the transition state for the bond cleavage that leads to the ring-opened product would be located, and its associated energy barrier calculated.

These computational analyses provide deep mechanistic insights, revealing the feasibility of the reaction, identifying the rate-determining step, and explaining the role of substituents in either promoting or hindering the ring-opening process. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 4 Morpholinopyrimidin 2 Yl Methanol

Chemical Reactivity of the Pyrimidine (B1678525) Ring towards Electrophiles and Nucleophiles

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. This electron deficiency arises from the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. Consequently, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution.

Electrophilic Attack:

Nucleophilic Attack:

The pyrimidine ring in (4-Morpholinopyrimidin-2-yl)methanol is highly susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. These positions are electron-deficient and can stabilize the negative charge in the intermediate Meisenheimer complex through resonance involving the ring nitrogen atoms. stackexchange.comechemi.com The stability of this intermediate is a key factor in determining the feasibility of a nucleophilic aromatic substitution reaction. stackexchange.com

In the case of this compound, the C-4 position is already substituted with a morpholino group. While morpholine (B109124) itself can be a leaving group under certain conditions, it is generally a poor one. Nucleophilic attack is more likely to occur at the C-6 position, which is unsubstituted and activated by both ring nitrogens. The reactivity at the C-2 position is also possible, but it is sterically hindered by the adjacent hydroxymethyl group and the C-4 morpholino group. The LUMO (Lowest Unoccupied Molecular Orbital) coefficients can provide a theoretical basis for predicting the most likely site of nucleophilic attack, with the position having the highest LUMO coefficient being the most electrophilic. stackexchange.com For many pyrimidine systems, the C-4 position has a higher LUMO coefficient than the C-2 position, making it the preferred site for nucleophilic substitution. stackexchange.com

Transformations of the Primary Alcohol Functionality

The primary alcohol group at the C-2 position of the pyrimidine ring is a versatile functional handle that can undergo a variety of transformations, including oxidation, esterification, and etherification.

Oxidation:

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents. youtube.comyoutube.com The choice of reagent determines the extent of oxidation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would likely yield the corresponding aldehyde, (4-morpholinopyrimidin-2-yl)carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would be expected to oxidize the alcohol all the way to the carboxylic acid, 4-morpholinopyrimidine-2-carboxylic acid. youtube.com

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Reagent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | (4-Morpholinopyrimidin-2-yl)carbaldehyde |

| This compound | Potassium Permanganate (KMnO4) | 4-Morpholinopyrimidine-2-carboxylic acid |

Esterification:

The primary alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, in what is known as a Fischer esterification. For example, reaction with acetic anhydride (B1165640) would yield (4-morpholinopyrimidin-2-yl)methyl acetate.

Etherification:

Etherification of the primary alcohol can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would be expected to produce 2-(methoxymethyl)-4-morpholinopyrimidine.

Influence of the Morpholine Moiety on Overall Reactivity

The morpholine substituent at the C-4 position exerts a significant electronic and steric influence on the reactivity of the entire molecule.

Electronic Effects:

Steric Effects:

The bulky morpholine ring can sterically hinder the approach of reactants to the adjacent C-5 position. This steric hindrance can influence the regioselectivity of reactions, potentially favoring attack at the less hindered C-6 position.

Detailed Reaction Mechanism Studies (e.g., Borrowing Hydrogen, Dehydrogenation-Condensation)

Borrowing Hydrogen:

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful synthetic strategy that utilizes an alcohol as an alkylating agent. pnas.org In a typical borrowing hydrogen reaction, a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form a metal hydride and an in-situ generated aldehyde. pnas.org This highly reactive aldehyde can then react with a nucleophile. Subsequently, the metal hydride "returns" the hydrogen to the resulting intermediate to afford the final product and regenerate the catalyst.

For this compound, a plausible borrowing hydrogen scenario would involve its initial dehydrogenation to (4-morpholinopyrimidin-2-yl)carbaldehyde. This aldehyde could then react with a suitable nucleophile, for example, an amine, to form an imine. The catalyst would then transfer the "borrowed" hydrogen to the imine to yield a new amine product.

Dehydrogenation-Condensation:

Dehydrogenation-condensation reactions are similar to borrowing hydrogen but often involve the coupling of two alcohol molecules or an alcohol and another C-H acidic compound, with the formal loss of hydrogen gas. nih.govresearchgate.net Catalytic systems, often based on ruthenium or iridium, can facilitate the dehydrogenation of the primary alcohol of this compound to the corresponding aldehyde. nih.gov This aldehyde could then undergo a condensation reaction, such as an aldol (B89426) condensation with another molecule of the aldehyde or a different enolizable carbonyl compound, followed by dehydration to form an α,β-unsaturated system.

Stability, Degradation Pathways, and Product Formation Studies

The stability of this compound and its degradation pathways are important considerations for its storage, handling, and in vivo applications. While specific studies on this molecule are limited, general knowledge of pyrimidine and morpholine chemistry allows for the prediction of potential degradation routes.

Thermal Stability:

Substituted pyrimidines can exhibit a range of thermal stabilities depending on their substituents. nih.govresearchgate.net The thermal stability of this compound would likely be influenced by the strength of the bonds within the pyrimidine and morpholine rings and the C-N and C-O bonds connecting the substituents. Thermogravimetric analysis (TGA) would be a suitable technique to determine its decomposition temperature and thermal stability profile. nih.govresearchgate.net

Degradation Pathways:

Potential degradation pathways for this compound could involve:

Oxidation: The pyrimidine ring and the primary alcohol are susceptible to oxidation. One-electron oxidation of the pyrimidine base can lead to the formation of various degradation products. nih.gov The alcohol can be oxidized to an aldehyde or carboxylic acid, as discussed previously.

Hydrolysis: While the morpholino group is generally stable, under harsh acidic or basic conditions, the C-N bond connecting it to the pyrimidine ring could undergo hydrolysis.

Photodegradation: Exposure to UV light could induce photochemical reactions, leading to the degradation of the molecule. The pyrimidine ring, being aromatic, can absorb UV radiation and undergo various photochemical transformations.

Product Formation:

The specific products formed upon degradation would depend on the conditions (e.g., temperature, pH, presence of oxygen, light). For instance, oxidative degradation could lead to the formation of hydroxylated pyrimidines, ring-opened products, or the corresponding aldehyde and carboxylic acid from the alcohol moiety.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Oxidation of Alcohol | (4-Morpholinopyrimidin-2-yl)carbaldehyde, 4-Morpholinopyrimidine-2-carboxylic acid |

| Ring Oxidation | Hydroxylated pyrimidine derivatives, Ring-opened products |

| Hydrolysis of Morpholine | 2-(Hydroxymethyl)pyrimidin-4-ol, Morpholine |

Supramolecular Chemistry and Crystal Engineering of 4 Morpholinopyrimidin 2 Yl Methanol Systems

Design Principles for Self-Assembled Systems Involving Pyrimidine-Morpholine Scaffolds

The strategic placement of substituents on the pyrimidine (B1678525) ring is a key design principle. For instance, the introduction of a hydroxymethyl group at the 2-position of the pyrimidine ring, as seen in (4-Morpholinopyrimidin-2-yl)methanol, provides a primary hydrogen bond donor site. This, in conjunction with the hydrogen bond accepting capabilities of the pyrimidine nitrogens and the morpholine (B109124) oxygen, creates a molecule with a well-defined capacity for forming predictable and robust supramolecular synthons. These synthons are reliable patterns of intermolecular interactions that can be used to build larger, more complex architectures.

Role of Hydrogen Bonding and π-π Stacking in Supramolecular Aggregations

Hydrogen bonding and π-π stacking are the primary non-covalent interactions that govern the supramolecular aggregation of this compound and related systems. The interplay between these forces dictates the formation of specific and stable supramolecular architectures in the solid state.

π-π Stacking: The aromatic pyrimidine ring is capable of engaging in π-π stacking interactions. researchgate.netnih.gov These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent rings, contribute significantly to the stabilization of the crystal lattice. The geometry of the π-π stacking can vary, with common arrangements including face-to-face and offset or slipped-stack configurations. The extent and nature of π-π stacking are influenced by the electronic properties of the pyrimidine ring, which can be modulated by the substituents. In pyrimidine-morpholine systems, these stacking interactions often work in concert with hydrogen bonding to create a robust and well-defined supramolecular structure.

The following table summarizes the key intermolecular interactions observed in pyrimidine-morpholine systems:

| Interaction Type | Donor/Acceptor Groups | Typical Geometry | Role in Supramolecular Assembly |

| Hydrogen Bonding | -OH (donor), Pyrimidine N (acceptor), Morpholine O (acceptor) | Linear or near-linear | Formation of primary structural motifs (dimers, chains, sheets) |

| π-π Stacking | Pyrimidine rings | Parallel-displaced, T-shaped | Stabilization of the crystal lattice, formation of columnar structures |

Co-crystallization Strategies and Polymorphism Studies

Co-crystallization has emerged as a powerful technique in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical identity of the active molecule. This strategy involves the crystallization of a target molecule with a second component, known as a coformer, in a stoichiometric ratio. In the context of this compound, co-crystallization can be employed to create novel supramolecular architectures with tailored properties.

The selection of a suitable coformer is crucial and is typically guided by principles of supramolecular synthon complementarity. Coformers are often chosen based on their ability to form robust and predictable hydrogen bonds with the target molecule. For this compound, carboxylic acids, amides, and other molecules with complementary hydrogen bonding functionalities are potential coformer candidates. The goal is to create a heterosynthon, an intermolecular interaction between the target molecule and the coformer, that is more stable than the homosynthons formed between molecules of the same type.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state chemistry of this compound. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism in these systems involves a systematic investigation of various crystallization conditions, such as solvent, temperature, and cooling rate, to identify and characterize different crystalline phases. The subtle interplay of hydrogen bonding and π-π stacking can lead to the formation of different packing arrangements, resulting in polymorphism. A thorough understanding of the polymorphic landscape is essential for controlling the solid-state properties of these materials.

Exploitation of Supramolecular Interactions in Chemical Systems

The deliberate control and exploitation of supramolecular interactions in systems containing this compound and related scaffolds open up avenues for the development of new materials with specific functions. The ability to design and construct well-defined supramolecular architectures allows for the tuning of bulk properties such as solubility, dissolution rate, and mechanical strength.

In the broader context of chemical systems, the understanding of how pyrimidine-morpholine scaffolds self-assemble can be applied to various fields. For example, in materials science, the design of porous crystalline materials, known as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), can benefit from the predictable hydrogen bonding and stacking behavior of these building blocks. These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the principles of molecular recognition that govern the self-assembly of these systems are fundamental to the development of chemical sensors. A host molecule containing the pyrimidine-morpholine scaffold could be designed to selectively bind to a specific guest molecule through a combination of hydrogen bonding and π-π stacking interactions, leading to a detectable signal. The modular nature of these scaffolds allows for the systematic modification of their structure to optimize binding affinity and selectivity for a particular target.

Applications of 4 Morpholinopyrimidin 2 Yl Methanol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Advanced Heterocyclic Architectures

The inherent reactivity of the pyrimidine (B1678525) ring, coupled with the functional handle provided by the hydroxymethyl group, positions (4-Morpholinopyrimidin-2-yl)methanol as an ideal starting material for the synthesis of a variety of advanced heterocyclic architectures. The morpholine (B109124) moiety often plays a crucial role in modulating the physicochemical properties and biological activity of the final compounds.

A significant application of this building block is in the synthesis of potent and selective kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in cancer. nih.govfishersci.ca The morpholinopyrimidine scaffold is a common feature in many PI3K inhibitors, where the morpholine oxygen can form a critical hydrogen bond with the hinge region of the kinase domain.

Detailed research has demonstrated the utility of morpholinopyrimidine derivatives in constructing fused heterocyclic systems. For instance, starting from a related 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile, researchers have synthesized various fused pyrazolo-, pyrrolidino-, and isoindolino-pyrimidines. mdpi.com While not directly starting from this compound, these syntheses highlight the versatility of the morpholinopyrimidine core in building complex heterocyclic systems. The hydroxymethyl group in this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group to facilitate further cyclization reactions, leading to the formation of fused pyrimidine systems such as thieno[2,3-d]pyrimidines or furo[2,3-d]pyrimidines.

| Precursor | Resulting Heterocyclic Architecture | Key Transformation | Reference |

| 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile | Pyrazolo[3,4-d]pyrimidine | Cyclization with a dicarbonyl compound | mdpi.com |

| 2-Chloro-4-morpholinopyrimidine | Thieno[2,3-d]pyrimidine | Reaction with a mercaptoacetate derivative followed by cyclization | N/A |

| This compound | Furo[2,3-d]pyrimidine | Oxidation to aldehyde followed by intramolecular Wittig or related cyclization | N/A |

Integration into Complex Organic Molecules and Scaffolds

The functional groups present in this compound allow for its seamless integration into larger and more complex organic molecules. The hydroxymethyl group is particularly amenable to a variety of chemical transformations, enabling its linkage to other molecular fragments.

One common strategy involves the conversion of the hydroxymethyl group into a more reactive functional group. For example, it can be converted to a mesylate or tosylate, making it an excellent electrophile for substitution reactions with various nucleophiles. This allows for the introduction of diverse functionalities and the connection of the morpholinopyrimidine unit to other complex scaffolds.

Another approach is the use of palladium-catalyzed cross-coupling reactions. The pyrimidine ring can be functionalized with a leaving group, such as a tosylate, at a different position, enabling Suzuki, Stille, or Buchwald-Hartwig coupling reactions to form carbon-carbon or carbon-heteroatom bonds. While not directly involving the hydroxymethyl group, this highlights the broader potential of the substituted pyrimidine scaffold in building complex molecules. The hydroxymethyl group can be protected during these transformations and then deprotected and further functionalized in later synthetic steps.

| Starting Material | Reaction Type | Resulting Functionality/Linkage | Potential Application |

| This compound | Mesylation/Tosylation | -OMs/-OTs | Nucleophilic substitution with amines, thiols, etc. |

| This compound | Oxidation (e.g., with MnO2) | -CHO (aldehyde) | Reductive amination, Wittig reaction, etc. |